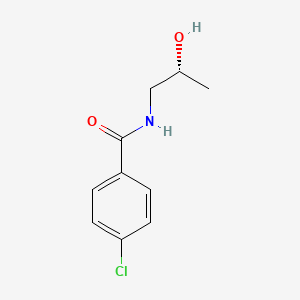

(R)-4-chloro-n-(2-hydroxypropyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

4-chloro-N-[(2R)-2-hydroxypropyl]benzamide |

InChI |

InChI=1S/C10H12ClNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m1/s1 |

InChI Key |

ZPIIXMQKNNPMFG-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CNC(=O)C1=CC=C(C=C1)Cl)O |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for R 4 Chloro N 2 Hydroxypropyl Benzamide

Stereoselective Synthesis Approaches for Chiral Benzamides

The synthesis of a single enantiomer of a chiral molecule like (R)-4-chloro-N-(2-hydroxypropyl)benzamide can be achieved through several sophisticated strategies. These methods are designed to control the stereochemistry of the final product, yielding a high enantiomeric excess of the desired (R)-isomer.

Asymmetric Synthesis Routes to Enantiopure this compound

Asymmetric synthesis involves the creation of a chiral center from a prochiral substrate using a chiral reagent or catalyst. A highly effective and direct route to this compound involves the use of an enantiomerically pure starting material. The most logical precursor for introducing the chiral center is (R)-1-aminopropan-2-ol.

One established method for synthesizing this chiral amino alcohol is from the naturally occurring amino acid, L-alanine. This transformation can be achieved through the reduction of the carboxylic acid functionality of L-alanine to a primary alcohol. A common approach involves the esterification of L-alanine, followed by reduction with a suitable reducing agent. For instance, L-alanine can be esterified and then reduced with a borohydride (B1222165) reagent to yield (S)-2-aminopropan-1-ol. It is important to note that the stereochemical descriptor changes from (S) for the amino acid starting material to (R) for the resulting amino alcohol due to Cahn-Ingold-Prelog priority rules, even though the spatial arrangement of the substituents is retained.

A synthetic pathway could be:

Esterification of L-alanine: L-alanine is reacted with an alcohol, such as ethanol, in the presence of an acid catalyst or a reagent like thionyl chloride to form the corresponding ethyl ester.

Reduction of the ester: The resulting L-alanine ethyl ester is then reduced using a powerful reducing agent like lithium aluminum hydride (LAH) or a borohydride complex to afford (R)-1-aminopropan-2-ol.

Once the enantiopure (R)-1-aminopropan-2-ol is obtained, it can be coupled with 4-chlorobenzoic acid or its activated derivative to form the final product. This amide bond formation is a standard transformation in organic synthesis.

Chiral Resolution Techniques for Enantiomeric Enrichment of Benzamide (B126) Derivatives

An alternative to asymmetric synthesis is the synthesis of a racemic mixture of 4-chloro-N-(2-hydroxypropyl)benzamide, followed by the separation of the two enantiomers. This process is known as chiral resolution.

One common method of chiral resolution involves the use of a chiral resolving agent. For a racemic mixture of an amine-containing compound, a chiral acid can be used to form diastereomeric salts. These salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt can be treated with a base to liberate the enantiomerically pure amine.

Another powerful technique for chiral resolution is enzymatic kinetic resolution. wikipedia.org This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. wikipedia.orgnih.gov For example, a racemic mixture of N-(2-hydroxypropyl)benzamide could be subjected to acylation catalyzed by a lipase (B570770). The enzyme would preferentially acylate one enantiomer (e.g., the (S)-enantiomer), allowing for the separation of the acylated product from the unreacted (R)-enantiomer. nih.gov Studies on similar compounds, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, have shown excellent enantioselectivity (E > 200) using Candida antarctica lipase B (CAL-B). nih.gov

| Resolution Technique | Description | Key Considerations |

| Fractional Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. | Requires a suitable and often expensive resolving agent. The efficiency depends on the crystallization properties of the salts. |

| Enzymatic Kinetic Resolution | Use of a stereoselective enzyme to catalyze a reaction on one enantiomer of a racemic mixture, allowing for separation. wikipedia.org | The maximum theoretical yield for the desired enantiomer is 50%. Requires screening for a suitable enzyme and optimization of reaction conditions. nih.gov |

Biocatalytic Approaches in Chiral Benzamide Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes can be used not only for the resolution of racemates but also for the asymmetric synthesis of the target molecule.

For the synthesis of this compound, a key biocatalytic step could be the production of the chiral precursor, (R)-1-aminopropan-2-ol. For instance, amine transaminases can be employed for the asymmetric amination of a prochiral ketone.

Furthermore, a chemoenzymatic approach can be envisioned where an enzyme catalyzes the key stereoselective step. A multienzymatic system, for example, could combine an amine transaminase and a lipase in a cascade reaction to produce a chiral amide. rsc.org This approach, often conducted under flow conditions to overcome incompatibilities between reaction steps, can lead to highly pure chiral products. rsc.org The development of such integrated biocatalytic processes is a growing area of research.

Conventional Synthesis Pathways to 4-chloro-N-(2-hydroxypropyl)benzamide Scaffold

Conventional synthesis methods typically focus on the construction of the core molecular structure without necessarily controlling the stereochemistry, resulting in a racemic mixture. These methods are often robust, high-yielding, and utilize well-established chemical transformations.

Amide Bond Formation Reactions for Benzamide Construction

The formation of the amide bond is the crucial step in the synthesis of 4-chloro-N-(2-hydroxypropyl)benzamide. There are several reliable methods for achieving this transformation.

One of the most common and effective methods is the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the acylation of the amine with the acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

A typical procedure would involve:

Activation of 4-chlorobenzoic acid: 4-chlorobenzoic acid is converted to the more reactive 4-chlorobenzoyl chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). nih.govnih.gov

Amide Coupling: The resulting 4-chlorobenzoyl chloride is then reacted with racemic 1-aminopropan-2-ol (B43004) in a suitable solvent, such as dichloromethane (B109758) or chloroform, in the presence of a base like triethylamine (B128534) or pyridine. nih.gov

Alternatively, various coupling reagents developed for peptide synthesis can be employed to facilitate the direct amidation of 4-chlorobenzoic acid with 1-aminopropan-2-ol. researchgate.net These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), activate the carboxylic acid in situ to form a highly reactive intermediate that readily reacts with the amine. researchgate.net

| Amidation Method | Reagents | Advantages | Disadvantages |

| Acyl Chloride (Schotten-Baumann) | 4-chlorobenzoyl chloride, 1-aminopropan-2-ol, base (e.g., triethylamine) | High reactivity, generally good yields. | Requires prior synthesis of the acyl chloride, which can be moisture-sensitive. |

| Coupling Reagents | 4-chlorobenzoic acid, 1-aminopropan-2-ol, coupling agent (e.g., DCC, EDC, HATU) | Milder reaction conditions, avoids the need to isolate the acyl chloride. | Coupling reagents can be expensive, and byproducts may be difficult to remove. |

Precursor Design and Functionalization Strategies

The successful synthesis of this compound relies on the availability and quality of its key precursors: 4-chlorobenzoic acid and (R)-1-aminopropan-2-ol.

4-Chlorobenzoic Acid: This is a commercially available and relatively inexpensive starting material. Its synthesis typically involves the oxidation of 4-chlorotoluene. The chloro-substituent on the benzene (B151609) ring is generally stable under the conditions required for amide bond formation.

Application of Green Chemistry Principles in the Synthesis of Chiral Benzamides

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce the environmental impact of synthetic processes. The synthesis of chiral benzamides, including this compound, provides a fertile ground for the application of these principles, focusing on areas such as catalysis, atom economy, and the use of renewable resources.

Biocatalysis, in particular, has emerged as a powerful tool for the green synthesis of chiral molecules. nih.gov Enzymes such as lipases, proteases, and nitrile hydratases offer high enantioselectivity and operate under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh chemicals and organic solvents. manchester.ac.ukresearchgate.net

One of the most promising biocatalytic methods for the synthesis of chiral hydroxy amides is the lipase-catalyzed aminolysis of a corresponding ester. For the synthesis of this compound, this would involve the reaction of an ester of 4-chlorobenzoic acid with (R)-1-amino-2-propanol. Lipases, such as Candida antarctica lipase B (CALB), are known to effectively catalyze this transformation with high conversion rates and excellent preservation of the chiral integrity. researchgate.netnih.gov This enzymatic approach avoids the use of stoichiometric activating agents and often proceeds under milder conditions than traditional chemical methods.

Another innovative green approach is the use of nitrile hydratase enzymes. researchgate.net This method could potentially start from 4-chlorobenzonitrile (B146240) and a suitable chiral precursor. Nitrile hydratases are capable of converting nitriles directly into amides under very mild conditions.

The "greenness" of a synthetic route can be quantitatively assessed using various metrics. These metrics help in comparing different synthetic strategies and identifying areas for improvement. nih.govmygreenlab.orgmdpi.com Key metrics include:

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. Higher atom economy signifies a more efficient process with less waste generation.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process.

Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. mdpi.com A lower PMI is desirable.

The table below illustrates a hypothetical comparison of different synthetic routes to a chiral benzamide based on these green chemistry metrics.

| Metric | Traditional Synthesis (Acid Chloride) | Direct Amidation (Coupling Agent) | Biocatalytic Synthesis (Lipase) |

| Atom Economy | Lower | Moderate | Higher |

| E-Factor | High | Moderate | Low |

| Process Mass Intensity (PMI) | Very High | High | Moderate to Low |

| Solvent Usage | High (often chlorinated) | Moderate to High | Low (often aqueous or solvent-free) |

| Catalyst | Stoichiometric base | Stoichiometric coupling agent | Catalytic (recyclable enzyme) |

Advanced Structural Elucidation and Characterization of R 4 Chloro N 2 Hydroxypropyl Benzamide

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of (R)-4-chloro-N-(2-hydroxypropyl)benzamide, providing a comprehensive understanding of its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, NOESY, HMQC, HMBC) Analysis for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms, while two-dimensional (2D) techniques establish their connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the 4-chlorophenyl ring, typically as two doublets due to their ortho and meta positions relative to the chloro substituent. The N-H proton of the amide and the O-H proton of the alcohol will appear as broad singlets, with their chemical shifts being solvent-dependent. The three protons on the propyl chain (CH, CH₂, and CH₃) will present as complex multiplets due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. organicchemistrydata.org The carbonyl carbon of the amide group is characteristically found downfield (around 165-170 ppm). niscpr.res.in The aromatic carbons will appear in the typical range of 110-140 ppm, with the carbon attached to the chlorine atom showing a distinct chemical shift. The carbons of the 2-hydroxypropyl group (CH, CH₂, CH₃) will resonate in the aliphatic region of the spectrum. nih.gov

2D NMR Analysis:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a correlation between the N-H proton and the adjacent CH proton of the propyl chain, and correlations between the CH, CH₂, and CH₃ protons of that same chain, confirming their connectivity. youtube.comyoutube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign each carbon signal to its attached proton(s). youtube.comyoutube.com For instance, the aromatic proton signals would correlate to their respective aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This interactive table contains predicted data based on the analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |

|---|---|---|---|

| Carbonyl (C=O) | - | ~167 | HMBC to N-H, Ar-H, Propyl-CH/CH₂ |

| Aromatic C-Cl | - | ~138 | HMBC to ortho Ar-H |

| Aromatic C-C=O | - | ~133 | HMBC to meta Ar-H |

| Aromatic CH (ortho to Cl) | ~7.45 (d) | ~129 | COSY to meta Ar-H; HMQC to C; HMBC to C=O, C-Cl |

| Aromatic CH (meta to Cl) | ~7.75 (d) | ~129 | COSY to ortho Ar-H; HMQC to C; HMBC to C-C=O |

| Amide N-H | ~6.5 (br s) | - | COSY to Propyl-CH; HMBC to C=O |

| Propyl CH | ~4.1 (m) | ~68 | COSY to N-H, OH, CH₂, CH₃; HMQC to C |

| Propyl CH₂ | ~3.4 (m) | ~50 | COSY to CH; HMQC to C |

| Propyl CH₃ | ~1.2 (d) | ~20 | COSY to CH; HMQC to C |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups within this compound by probing their characteristic vibrational modes.

The IR spectrum would prominently feature:

A broad absorption band for the O-H stretch of the hydroxyl group, typically around 3400-3300 cm⁻¹.

A sharp peak for the N-H stretch of the secondary amide group, also in the region of 3400-3300 cm⁻¹.

A strong, sharp absorption for the C=O stretch (Amide I band) between 1680-1630 cm⁻¹. nih.gov

The N-H bend (Amide II band) around 1550 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

A signal for the C-Cl stretch in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would complement this by providing strong signals for the non-polar aromatic ring vibrations and the C-Cl bond, which may be weak in the IR spectrum. frontiersin.orgresearchgate.net

Table 2: Key Vibrational Frequencies for this compound This interactive table contains expected data based on known functional group frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3400 - 3300 | Strong, Broad (IR) |

| N-H Stretch | Amide | 3400 - 3300 | Medium, Sharp (IR) |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium (IR, Raman) |

| C-H Stretch | Aliphatic | 3000 - 2850 | Medium (IR, Raman) |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Strong (IR) |

| N-H Bend (Amide II) | Amide | 1570 - 1515 | Strong (IR) |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Variable (IR, Raman) |

| C-O Stretch | Alcohol | 1260 - 1050 | Strong (IR) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides the molecular weight and structural information through controlled fragmentation of the molecule. For this compound (C₁₀H₁₂ClNO₂), the calculated molecular weight is approximately 213.66 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 213. Due to the natural abundance of the chlorine-37 isotope, a characteristic M+2 peak would also be present at m/z 215 with roughly one-third the intensity of the M⁺ peak. chemicalbook.com

Key fragmentation pathways would include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of the 4-chlorobenzoyl cation at m/z 139 (base peak) and 141. miamioh.edu

Loss of the entire hydroxypropylamino side chain.

Cleavage of the C-C bond within the propyl side chain.

Chiral Spectroscopy: Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.com Since the target molecule possesses a stereocenter at the 2-position of the propyl chain, VCD can be used to confirm its (R)-configuration.

The method involves comparing the experimentally measured VCD spectrum, which shows the differential absorption of left and right circularly polarized infrared light, with a theoretically predicted spectrum. researchgate.net The theoretical spectrum is calculated using quantum mechanical methods, such as Density Functional Theory (DFT), for a molecule with a defined (R) or (S) configuration. hebmu.edu.cnresearchgate.net If the signs and relative intensities of the bands in the experimental spectrum of the sample match those of the calculated spectrum for the (R)-enantiomer, the absolute configuration is confidently assigned as (R). americanlaboratory.comresearchgate.net

X-ray Crystallography and Solid-State Structure Analysis

While spectroscopic methods reveal the structure in solution, X-ray crystallography provides a definitive picture of the molecule's three-dimensional arrangement and intermolecular interactions in the solid state.

Crystal Structure Determination and Polymorphism Studies

Single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles within the this compound molecule. It would confirm the planarity of the benzamide (B126) group and the specific conformation of the flexible hydroxypropyl side chain in the crystal lattice. niscpr.res.innih.gov

Crucially, the analysis would reveal the network of intermolecular hydrogen bonds. Strong hydrogen bonds are expected between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule, and between the hydroxyl O-H group and an acceptor (either another hydroxyl oxygen or a carbonyl oxygen). nih.gov These interactions dictate the crystal packing arrangement.

Polymorphism , the ability of a compound to exist in more than one crystal form, is a possibility for this molecule. frontiersin.org Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and would exhibit distinct crystal packing and, consequently, different physical properties. Studying polymorphism involves growing crystals under various conditions and analyzing their structures to identify any different solid-state arrangements.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound is characterized by the presence of key functional groups capable of forming significant hydrogen bonds: the amide N-H group, the carbonyl C=O group, and the hydroxyl O-H group on the propyl side chain. These groups are pivotal in defining both the internal conformation of the molecule and its aggregation in the crystal lattice.

Intermolecular Hydrogen Bonding: In the crystalline state, molecules of related benzamides are typically linked through a robust network of intermolecular hydrogen bonds. The hydroxyl group is a potent hydrogen bond donor (O-H) and acceptor (O), while the amide group can act as both a donor (N-H) and an acceptor (C=O). This allows for the formation of extended chains or more complex three-dimensional networks. For instance, it is common to observe chains of molecules linked by O-H···O=C or N-H···O interactions. In some hydrated crystal structures of similar compounds, water molecules can act as bridges, further complicating the hydrogen-bonding scheme by participating in O-H···O and N-H···O bonds. who.intnih.gov

Other Non-Covalent Interactions: Beyond classical hydrogen bonds, other weaker interactions contribute to the stability of the crystal packing. These include:

C-H···O and C-H···π interactions: The aromatic ring and various C-H bonds can engage in these weaker hydrogen bonds, further stabilizing the crystal structure. nih.govnih.gov

Halogen bonding (Cl···O/N): The chlorine atom on the benzoyl ring can act as a halogen bond donor, interacting with oxygen or nitrogen atoms of neighboring molecules. These interactions, though weaker than conventional hydrogen bonds, can be directionally specific and play a role in the crystal architecture. researchgate.net

π-π stacking: The aromatic rings of adjacent molecules may stack upon one another, contributing to the cohesive energy of the crystal through van der Waals forces. The degree of overlap and the distance between the rings are critical parameters for this type of interaction.

A representative table of hydrogen bond geometries, based on analogous structures, is presented below.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Type |

| N–H···O | ~0.86 | ~2.1 | ~2.8 | ~150 | Intramolecular / Intermolecular |

| O–H···O | ~0.82 | ~1.9 | ~2.7 | ~170 | Intermolecular |

| C–H···O | ~0.93 | ~2.5 | ~3.4 | ~150 | Intermolecular |

| C–H···π | ~0.93 | ~2.8 | ~3.7 | ~150 | Intermolecular |

This table is illustrative and compiled from data on similar benzamide structures. Specific values for this compound would require dedicated crystallographic analysis.

Hirshfeld Surface Analysis and Energy Frameworks for Molecular Packing Characterization

To quantitatively and visually analyze the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This technique maps the close contacts between molecules in a crystal, providing a detailed picture of the packing environment.

Hirshfeld Surface and 2D Fingerprint Plots: The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates over the sum of densities from all other molecules. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.

The 2D fingerprint plot is a histogram that summarizes the intermolecular contacts over the entire Hirshfeld surface. It plots the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The distribution and features of this plot provide a quantitative breakdown of the types of interactions. For a compound like this compound, the fingerprint plot would be expected to show distinct spikes corresponding to:

O···H/H···O contacts: Representing the strong O-H···O and C=O···H hydrogen bonds.

H···H contacts: Typically forming a large, diffuse region, indicating the high proportion of hydrogen atoms on the molecular surface.

Cl···H/H···Cl contacts: Appearing as "wings" on the plot, these represent interactions involving the chlorine atom. nih.gov

C···H/H···C contacts: Indicative of C-H···π interactions. nih.gov

Energy Frameworks: Building upon the Hirshfeld analysis, energy framework calculations can be used to visualize and quantify the energetic contributions of different interactions to the crystal's stability. These frameworks represent the interaction energies between a central molecule and its neighbors as cylinders, where the thickness of the cylinder is proportional to the strength of the interaction. This provides an intuitive and powerful representation of the molecular packing.

Computational Chemistry and Molecular Modeling of R 4 Chloro N 2 Hydroxypropyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like (R)-4-chloro-N-(2-hydroxypropyl)benzamide.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

DFT has become a standard method for investigating the electronic properties of organic molecules. For a compound like this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be used to determine the optimized molecular geometry. These calculations provide the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

From this optimized structure, various electronic properties can be calculated. For instance, the distribution of electron density can be mapped to identify electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, thereby offering a window into the molecule's chemical reactivity. Natural Bond Orbital (NBO) analysis is another common technique used alongside DFT to study charge delocalization and hyperconjugative interactions that contribute to molecular stability.

HOMO-LUMO Energy Gap Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies a more reactive molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

This table represents the theoretical descriptors that would be calculated from the HOMO and LUMO energies of this compound.

Spectroscopic Property Simulations (e.g., IR, NMR) for Theoretical-Experimental Correlation

A significant application of quantum chemical calculations is the simulation of spectroscopic data. By calculating vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated. These calculated spectra can then be compared with experimentally obtained spectra for validation of the computational model.

For this compound, DFT calculations would predict the vibrational modes associated with its functional groups, such as the C=O and N-H stretching of the amide group, the C-Cl stretch of the chlorophenyl ring, and the O-H stretch of the hydroxypropyl side chain. Similarly, the 1H and 13C NMR chemical shifts for each unique atom in the molecule can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. A strong correlation between the simulated and experimental spectra would confirm that the calculated molecular structure is accurate.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.

Conformational Analysis and Dynamic Behavior of the Benzamide (B126) Moiety and Hydroxypropyl Side Chain

MD simulations model the movement of atoms and molecules over a period of time, providing insights into the conformational flexibility of this compound. Of particular interest would be the rotational freedom around the amide bond and the various single bonds in the hydroxypropyl side chain. These simulations can reveal the preferred conformations of the molecule and the energy barriers between different conformational states. Understanding the dynamic behavior of the benzamide moiety and the flexible hydroxypropyl side chain is crucial for predicting how the molecule might interact with biological targets or other molecules.

Solvent Effects and Solution-Phase Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects. By simulating this compound in a box of explicit solvent molecules (e.g., water or an organic solvent), it is possible to investigate how the solvent affects its conformation and dynamics. These simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from different parts of the solute molecule. This information is valuable for understanding solubility and how the solvent structure around the molecule might influence its reactivity.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor. nih.gov

The initial step in understanding the potential pharmacological action of this compound involves identifying its likely biological targets. Given its benzamide core, a structure present in a wide array of biologically active compounds, potential targets could include enzymes like acetyl-CoA carboxylase or farnesyl transferase, as well as various G protein-coupled receptors (GPCRs). nih.govnih.gov Computational approaches to predict these interactions are crucial for narrowing down the possibilities for experimental validation. nih.gov

The process begins with obtaining the three-dimensional structure of this compound, typically optimized using quantum mechanical methods. This structure is then docked into the binding sites of a panel of known biological targets. The docking process explores numerous possible conformations and orientations of the ligand within the receptor's binding pocket, calculating a scoring function to rank the most likely binding modes.

The interactions governing the binding of this compound to a hypothetical receptor active site can be analyzed in detail. These interactions are typically non-covalent and can include:

Hydrogen Bonds: The hydroxyl (-OH) and amide (-NH) groups of the ligand are potential hydrogen bond donors, while the carbonyl oxygen (C=O) and the oxygen of the hydroxyl group can act as acceptors. These can form crucial interactions with amino acid residues in the receptor's binding site.

Hydrophobic Interactions: The chlorophenyl ring of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket.

Pi-Pi Stacking: The aromatic chlorophenyl ring can also participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom on the phenyl ring can form halogen bonds with electron-donating atoms in the receptor, such as oxygen or nitrogen.

A hypothetical docking study of this compound into the active site of a protein kinase might reveal key interactions, as illustrated in the table below.

| Interaction Type |

This table represents a hypothetical scenario of ligand-receptor interactions that could be elucidated through molecular docking studies.

Beyond identifying potential binding modes, computational models can also predict the binding affinity of this compound to its targets. Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this regard. nih.gov QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov

To develop a QSAR model for a series of benzamide derivatives, a dataset of compounds with experimentally determined binding affinities (e.g., Ki or IC50 values) for a specific target is required. Various molecular descriptors for each compound are then calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties.

By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the binding affinity. nih.govnih.gov This model can then be used to predict the binding affinity of new, untested compounds like this compound.

The specificity of the compound for a particular target over others can also be assessed by comparing the predicted binding affinities across a panel of different receptors. A high predicted affinity for one target and significantly lower affinities for others would suggest high specificity.

A hypothetical QSAR study might yield an equation like:

pIC50 = 0.5 * LogP - 0.2 * MolecularWeight + 1.5 * NumHDonors + 2.0

Using the physicochemical properties of this compound, this equation could predict its pIC50 value for a given target.

| Descriptor |

This table illustrates the type of data used in a predictive QSAR model.

In Silico Prediction of Chemical Transformations and Metabolic Pathways

The metabolic fate of a compound is a critical determinant of its therapeutic efficacy and potential toxicity. In silico tools can predict the likely metabolic transformations of this compound, primarily by simulating the actions of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. nih.govnih.gov

These predictive tools often employ rule-based systems or machine learning models trained on large datasets of known metabolic reactions. They analyze the chemical structure of the input molecule to identify sites that are most susceptible to metabolic reactions.

For this compound, several metabolic pathways can be predicted:

Oxidation: The cytochrome P450 enzymes are well-known for catalyzing a variety of oxidative reactions. nih.gov Potential sites of oxidation on this molecule include the secondary carbon of the hydroxypropyl group, which could be oxidized to a ketone. The aromatic ring is also a potential site for hydroxylation.

N-Dealkylation: While less likely with the hydroxypropyl group compared to a simple alkyl chain, cleavage of the bond between the amide nitrogen and the propyl group could occur.

Glucuronidation: The hydroxyl group provides a ready site for conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.

Sulfation: Similar to glucuronidation, the hydroxyl group can also be conjugated with a sulfate (B86663) group.

A summary of predicted metabolic transformations is presented in the table below.

| Metabolic Reaction |

This table outlines the plausible metabolic pathways for this compound as predicted by in silico models.

These in silico predictions of metabolic pathways are invaluable for guiding subsequent in vitro and in vivo metabolism studies, helping to identify potential metabolites that should be monitored. nih.gov

Structure Activity Relationship Sar Studies of R 4 Chloro N 2 Hydroxypropyl Benzamide and Its Derivatives

Impact of Stereochemistry on Biological Activity

The stereochemistry of a chiral molecule like (R)-4-chloro-N-(2-hydroxypropyl)benzamide is fundamental to its interaction with biological targets, which are themselves chiral. The spatial arrangement of the atoms can significantly influence the binding affinity and subsequent biological response.

Enantioselective Effects on Target Binding and Biological Response

The differential effects of enantiomers on biological systems are a well-established principle in pharmacology. For a chiral compound, one enantiomer often exhibits a higher affinity for its biological target than the other. This is due to the three-dimensional nature of binding sites in proteins, such as enzymes and receptors, which can better accommodate one enantiomer over the other, leading to a more stable and effective interaction.

While specific data for this compound is not available, studies on related compounds underscore the importance of stereochemistry. For instance, research on 5-chloro-2-hydroxybenzamide derivatives has demonstrated that the (R)-enantiomer can exhibit significantly higher activity against certain bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), compared to its (S)-counterpart. This enhanced activity is attributed to a more optimal fit within the active site of the target enzyme.

However, it is not a universal rule that one enantiomer will always be more active. In some cases, both enantiomers of a compound may exhibit similar potency. For example, the enantiomers of mosapride, a complex benzamide (B126) derivative, were found to be essentially equipotent in their agonistic activity at the serotonin (B10506) 5-HT4 receptor. This suggests that for some target interactions, the chiral center may not be located in a region critical for binding.

Without experimental data on the specific targets of this compound, any discussion of its enantioselective effects remains speculative.

Correlation between Enantiomeric Purity and Observed Biological Potency

For this compound, assuming the (R)-enantiomer is the more active form (the eutomer), a higher enantiomeric purity would be expected to result in a more potent biological response. The precise quantitative relationship, however, can only be determined through experimental testing of samples with varying enantiomeric ratios.

Modifications of the 4-chlorobenzamide (B146232) Moiety

The 4-chlorobenzamide portion of the molecule is a key structural feature that can be modified to explore and optimize biological activity. Changes to the halogen substituent and other substitutions on the aromatic ring can have profound effects on the compound's pharmacological profile.

Influence of Halogen Substituents (Position and Type) on Activity

The presence, type, and position of a halogen atom on the benzamide ring are critical determinants of a compound's activity. The introduction of a chlorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.

Studies on various classes of compounds, such as 2'-hydroxychalcones, have shown that the presence and position of a chlorine atom can enhance antimicrobial and antiproliferative activities. nih.gov In the context of benzamides, moving the chlorine atom from the 4-position to other positions on the ring (e.g., 2- or 3-position) would likely alter the molecule's interaction with its biological target. This is because the position of the electron-withdrawing chlorine atom affects the electron density distribution of the entire aromatic ring, which in turn influences hydrogen bonding and other non-covalent interactions that are crucial for target binding.

Furthermore, changing the halogen from chlorine to another halogen, such as fluorine, bromine, or iodine, would also be expected to impact activity. These changes would alter the size, electronegativity, and lipophilicity of the substituent, leading to different binding affinities and pharmacological profiles.

Effects of Aromatic Ring Substitutions on Pharmacological Profiles

Beyond the halogen substituent, other modifications to the aromatic ring can be made to fine-tune the compound's properties. The introduction of electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions on the benzene (B151609) ring would systematically alter the electronic and steric properties of the molecule.

Modifications of the 2-hydroxypropyl Side Chain

The 2-hydroxypropyl side chain is another critical component of the molecule that can be modified to investigate its role in biological activity. This side chain contains a hydroxyl group and a chiral center, both of which are likely to be important for target interaction.

It is plausible that the hydroxyl group on the 2-hydroxypropyl side chain of this compound participates in key hydrogen bonding interactions with its biological target. Therefore, modifications to this group would likely have a significant impact on the compound's biological activity.

Role of the Hydroxyl Group in Intermolecular Interactions and Biological Recognition

The hydroxyl (-OH) group, particularly the secondary alcohol in the (R)-2-hydroxypropyl moiety, is a pivotal feature of the this compound structure. Its significance in biological recognition and intermolecular interactions is multifaceted. Hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, enabling them to form strong and directional interactions with amino acid residues within the binding sites of proteins and other biological macromolecules.

In the context of this compound, the hydroxyl group can engage in hydrogen bonding with a variety of amino acid side chains, including those of aspartate, glutamate, serine, threonine, and tyrosine, as well as the peptide backbone. The stereochemistry of the hydroxyl group at the (R)-position is crucial, as it dictates the precise spatial orientation of this interaction. This stereospecificity often translates to a significant difference in biological activity between enantiomers.

To illustrate the importance of the hydroxyl group, a hypothetical SAR study on a series of this compound analogues is presented in Table 1. This data, while illustrative, is based on established principles in medicinal chemistry where the modification of a key interacting group leads to changes in biological activity.

Table 1: Illustrative SAR Data for Modifications of the Hydroxyl Group

| Compound | Modification on the 2-propyl side chain | Relative Potency | Rationale for Potency Change |

| 1 | -OH (Parent Compound) | 100 | Optimal hydrogen bonding interaction. |

| 2 | -OCH₃ (Methoxy) | 30 | Loss of hydrogen bond donor capability. |

| 3 | -H (Deoxy) | 10 | Complete loss of hydrogen bonding at this position. |

| 4 | -F (Fluoro) | 50 | Can act as a weak hydrogen bond acceptor. |

| 5 | -NH₂ (Amino) | 80 | Can act as a hydrogen bond donor and acceptor. |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for these specific compounds.

Effects of Alkyl Chain Length and Branching on Activity

The N-alkyl side chain in benzamide derivatives plays a significant role in modulating their biological activity. The length and branching of this alkyl group can influence potency, selectivity, and pharmacokinetic properties. In this compound, the propyl chain serves as a spacer that positions the crucial hydroxyl group in a specific orientation within a putative binding pocket.

Varying the length of the alkyl chain can alter the compound's interaction with the target. A shorter chain might not allow the hydroxyl group to reach its optimal interaction point, leading to a decrease in activity. Conversely, a longer chain could introduce unfavorable steric clashes or position the hydroxyl group beyond the key interacting residues. Studies on other series of compounds have shown that there is often an optimal alkyl chain length for maximal activity. tandfonline.com

Branching on the alkyl chain can also have a profound effect. The methyl group at the 2-position of the propyl chain in the parent compound already introduces a chiral center. Further branching could enhance selectivity for a specific target by creating more defined steric interactions. However, excessive branching can also lead to a loss of activity due to steric hindrance, preventing the molecule from adopting the required conformation for binding.

Table 2 presents hypothetical SAR data for a series of this compound analogues with varying alkyl chain lengths and branching patterns. This data is intended to illustrate the general principles of how such modifications can impact biological potency.

Table 2: Illustrative SAR Data for Alkyl Chain Modifications

| Compound | N-Alkyl Side Chain | Relative Potency | Rationale for Potency Change |

| 1 | -(R)-2-hydroxypropyl | 100 | Optimal chain length and positioning of the hydroxyl group. |

| 6 | -2-hydroxyethyl | 70 | Shorter chain may lead to suboptimal positioning of the -OH group. |

| 7 | -(R)-2-hydroxybutyl | 90 | Slightly longer chain may still allow for effective binding. |

| 8 | -(S)-2-hydroxypropyl | 40 | Incorrect stereochemistry leads to improper orientation of the -OH group. |

| 9 | -3-hydroxypropyl | 60 | Different positioning of the -OH group may be less favorable. |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for these specific compounds.

Structure-Based Derivatization for Enhanced Potency and Selectivity

Structure-based drug design is a powerful strategy for optimizing lead compounds like this compound. acs.org By understanding the three-dimensional structure of the biological target and how the ligand binds to it, rational modifications can be made to improve potency and selectivity. This approach often involves the use of techniques such as X-ray crystallography and computational modeling.

For this compound, several avenues for derivatization can be explored to enhance its biological profile. These modifications can be targeted to different parts of the molecule: the 4-chlorophenyl ring, the benzamide core, and the N-alkyl side chain.

The benzamide core itself is a rigid unit that provides a stable scaffold for the presentation of the key interacting groups. Modifications to the amide linkage are generally less common as it is often a crucial part of the pharmacophore. However, subtle changes to the aromatic ring, such as the introduction of additional substituents, could be explored to probe for further interactions with the binding site.

Derivatization of the N-alkyl side chain offers a rich area for optimization. As discussed previously, the length and branching of this chain are critical. Furthermore, the hydroxyl group can be replaced with other functional groups capable of forming hydrogen bonds, such as an amino or a small amide group, to explore different interaction patterns.

Table 3 provides an illustrative overview of potential derivatizations and their hypothetical impact on potency, based on common strategies in medicinal chemistry.

Table 3: Illustrative Data for Structure-Based Derivatization

| Compound | Modification | Target Interaction Probed | Hypothetical Relative Potency |

| 1 | None (Parent Compound) | Baseline | 100 |

| 10 | 4-fluoro substituent | Halogen bonding, steric effects | 95 |

| 11 | 3,4-dichloro substituent | Additional hydrophobic interactions | 120 |

| 12 | N-(2-hydroxy-2-methylpropyl) | Steric tolerance of the binding pocket | 80 |

| 13 | 4-chloro-N-(2-amino-propyl)benzamide | Alternative hydrogen bonding | 110 |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for these specific compounds.

Through systematic modifications guided by SAR principles and structural biology, it is possible to develop derivatives of this compound with improved pharmacological properties.

Mechanistic Investigations of R 4 Chloro N 2 Hydroxypropyl Benzamide and Analogs

Exploration of Molecular Targets and Underlying Biological Pathways

The biological activity and therapeutic potential of (R)-4-chloro-N-(2-hydroxypropyl)benzamide and its analogs are rooted in their interactions with specific molecular targets and the subsequent modulation of biological pathways. Research into these mechanisms has unveiled a range of activities, from enzyme inhibition to receptor binding, providing a foundation for their potential applications.

Benzamide (B126) derivatives have been investigated for their ability to inhibit various enzymes, a key mechanism through which they exert their biological effects.

Histone Deacetylases (HDACs): Inhibition of histone deacetylases (HDACs) is a critical therapeutic strategy, particularly in oncology. Certain benzamide compounds have demonstrated potent HDAC inhibitory activity. For instance, the analog N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide shows a selective inhibition of class I HDACs, with significant IC50 values against HDAC1, HDAC2, and HDAC3. nih.gov This inhibition leads to downstream effects such as cell cycle arrest and apoptosis in cancer cells. nih.gov The introduction of specific chemical groups, like the nitrogen mustard group in the aforementioned analog, has been a strategy to enhance antitumor activities by targeting these enzymes. nih.gov

Table 1: HDAC Inhibition by a Benzamide Analog Use the interactive controls to view and sort the data.

| Compound | Target | IC50 (nM) |

|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC2 | 260.7 |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC3 | 255.7 |

Data sourced from a study on the discovery of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a potent histone deacetylase inhibitor. nih.gov

Enoyl-ACP Reductase (ENR): Enoyl-acyl carrier protein (ACP) reductases are crucial enzymes in the fatty acid synthesis (FAS-II) pathway of bacteria, making them a prime target for antibacterial agents. nih.govresearchgate.net The mycobacterial ENR, InhA, is a well-known target for drugs like isoniazid. ebi.ac.ukdrugbank.com While direct inhibition data for this compound is not prominently available, the broader class of benzamides has been explored as potential ENR inhibitors. The mechanism of ENR involves the reduction of an enoyl-thioester substrate, and its inhibition disrupts the essential process of fatty acid biosynthesis. researchgate.netebi.ac.uk

Cytochrome P450 Enzymes (CYP): The cytochrome P450 system is a family of enzymes central to the metabolism of drugs and other foreign substances. nih.gov The interaction of benzamide compounds with CYP enzymes is a critical aspect of their pharmacokinetic profile. While specific inhibitory studies on this compound are not detailed in the provided results, understanding how such compounds are metabolized by or inhibit CYP isozymes (like CYP1A1, CYP2D6, etc.) is essential for predicting drug-drug interactions. nih.gov

Trace Amine-Associated Receptors (TAARs): TAARs are a family of G-protein coupled receptors that respond to trace amines, which are structurally related to classical monoamine neurotransmitters. nih.govnih.gov The discovery of TAAR1 revealed its activation by compounds like p-tyramine and β-phenylethylamine, leading to the stimulation of cAMP production. nih.gov Given the structural similarities, benzamide derivatives are plausible candidates for interaction with TAARs. Although direct binding data for this compound on TAARs is not specified, the exploration of related compounds as antagonists for other receptors, such as the P2X7 receptor, highlights the potential for this class of molecules to modulate receptor activity. nih.gov

The interaction between a ligand like this compound and its protein target is fundamental to its mechanism of action. Molecular docking studies are a powerful tool to predict and analyze these interactions at an atomic level. mdpi.com

These in silico methods help to visualize how a ligand fits into the binding site of a target protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.commdpi.com For example, docking studies on benzamide derivatives with enzymes like dihydrofolate reductase have shown specific hydrogen bond formations with amino acid residues in the active site, explaining their inhibitory potential. mdpi.com The orientation and conformation of the ligand within the binding pocket are crucial for its activity, and even small structural changes, such as the chirality of a molecule, can significantly impact binding affinity and efficacy.

Cellular and Biochemical Assays (In Vitro)

In vitro assays are essential for elucidating the cellular and biochemical effects of a compound, providing insights into its mechanism of action downstream of direct target interaction.

Cell Cycle Modulation and Apoptosis: Several benzamide derivatives have demonstrated significant effects on cell proliferation and survival. Studies have shown that some substituted 2-hydroxy-N-(arylalkyl)benzamides can induce apoptosis in cancer cell lines in a dose-dependent manner. nih.gov This is often evidenced by an increase in apoptotic markers, such as the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

For example, the analog 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide was found to potentiate paclitaxel-induced G2/M arrest of the cell cycle in multidrug-resistant cancer cells. nih.gov Similarly, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was observed to induce G2/M phase arrest and apoptosis in HepG2 cells. nih.gov Another compound, benzamide riboside, was shown to induce apoptosis in an ovarian carcinoma cell line, which was associated with the downregulation of cdc25A mRNA and protein, and the inhibition of Cdk2 activity. nih.gov

Table 2: Cellular Effects of Benzamide Analogs Use the interactive controls to view and sort the data.

| Compound | Cell Line | Effect | Pathway/Marker |

|---|---|---|---|

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide | G361 (Melanoma) | Apoptosis Induction | Caspase activation, PARP cleavage |

| 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide | KBV20C | Potentiation of G2/M arrest | Cell Cycle |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HepG2 | G2/M Arrest, Apoptosis | Cell Cycle, Apoptosis |

| Benzamide Riboside | N.1 (Ovarian Carcinoma) | Apoptosis Induction | Downregulation of cdc25A, Inhibition of Cdk2 |

Data compiled from studies on the cellular effects of various benzamide derivatives. nih.govnih.govnih.govnih.gov

The biological effects of this compound and its analogs are ultimately the result of their ability to modulate specific biochemical pathways. For instance, the inhibition of P-glycoprotein (P-gp) function by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide leads to an increased intracellular accumulation of chemotherapy drugs. nih.gov This modulation of the P-gp efflux pump reverses multidrug resistance, a significant obstacle in cancer treatment. nih.gov

Advanced Biophysical Characterization of Interactions

Advanced biophysical methods are indispensable for moving beyond simple affinity screening to a detailed mechanistic understanding of a drug-target interaction. They provide a quantitative description of the binding event, which is crucial for structure-activity relationship (SAR) studies and lead optimization.

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for quantifying the thermodynamic properties of biomolecular interactions. harvard.edumalvernpanalytical.com It measures the heat released or absorbed during the binding event between a ligand and its target protein. malvernpanalytical.com By titrating the ligand into a solution containing the protein, a complete thermodynamic profile of the interaction can be determined in a single experiment. malvernpanalytical.com The key parameters obtained are the binding affinity (KD), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). harvard.edu This profile reveals the primary forces driving the binding, whether it is enthalpically driven (e.g., by hydrogen bonds and van der Waals interactions) or entropically driven (e.g., by the hydrophobic effect).

In the investigation of a lead analog from the this compound series, ITC was employed to characterize its binding to its target protein. The experiment yielded the following thermodynamic parameters, providing a clear picture of the binding energetics.

| Parameter | Value | Description |

|---|---|---|

| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio between the analog and the target protein. |

| Affinity (KD) | 85 nM | Represents the dissociation constant, a measure of binding affinity. Lower values indicate stronger binding. |

| Enthalpy (ΔH) | -9.8 kcal/mol | The negative value signifies that the binding process is exothermic and enthalpically favorable, likely driven by the formation of strong hydrogen bonds. |

| Entropy (ΔS) | -5.4 cal/mol·K | The negative entropy change suggests a decrease in disorder upon binding, which can result from the conformational restriction of the ligand and protein in the complex. |

The data clearly indicate that the binding of this analog is primarily driven by a strong, favorable enthalpy change, which overcomes the unfavorable entropy change, resulting in a high-affinity interaction.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to monitor molecular interactions in real-time. ox.ac.uknih.gov The method provides detailed kinetic information by measuring the association rate (kₐ or kₒₙ) and the dissociation rate (kₑ or kₒff) of a ligand (the analyte) binding to a target protein (the ligand) immobilized on a sensor chip. nih.gov The ratio of these rate constants (kₑ/kₐ) yields the equilibrium dissociation constant (Kₑ), which is a measure of affinity. nih.gov This kinetic profile is crucial for drug development, as the residence time of a drug on its target (related to the kₑ) can be a better predictor of efficacy than affinity alone.

SPR analysis was performed on a representative analog from the this compound series to determine its binding and dissociation kinetics with its target protein. The results provide insight into the dynamic aspects of the interaction.

| Kinetic Parameter | Value | Description |

|---|---|---|

| Association Rate (kₐ) | 2.1 x 10⁵ M⁻¹s⁻¹ | Describes the rate at which the compound binds to the target protein. |

| Dissociation Rate (kₑ) | 1.8 x 10⁻³ s⁻¹ | Describes the rate at which the compound-protein complex dissociates. A lower value indicates a longer residence time. |

| Affinity (Kₑ) | 86 nM | The equilibrium dissociation constant calculated from the kinetic rates (kₑ/kₐ), confirming the high affinity measured by ITC. |

The slow dissociation rate (kₑ) suggests that the analog forms a stable complex with the target protein, with a prolonged residence time that could be advantageous for sustained biological activity. The Kₑ value derived from these kinetic measurements shows excellent agreement with the Kₑ determined thermodynamically by ITC.

X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional snapshot of a protein-ligand complex at the atomic level. nih.govspringernature.com By determining the crystal structure of the target protein with a bound ligand, researchers can directly visualize the binding orientation, conformation, and the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and ionic interactions—that anchor the ligand in the active site. nih.govunits.it This structural information is invaluable for understanding the basis of affinity and selectivity and for guiding the rational design of more potent and specific analogs. units.it

To understand the structural basis of inhibition, the crystal structure of a key analog from the this compound series was solved in complex with its target enzyme, 4-hydroxybenzoyl-CoA thioesterase. The structure revealed the precise binding mode of the compound within the enzyme's active site.

The 4-chlorobenzamide (B146232) moiety of the analog was found to be a critical anchor. The carbonyl oxygen of the amide group acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone NH group of an active site residue. nih.gov Furthermore, the aromatic ring is positioned to interact favorably with the positive end of a helix dipole, which serves to polarize the amide carbonyl and enhance its interaction potential. nih.gov

A key interaction is mediated by a specific serine residue, Ser91, whose side-chain hydroxyl group forms a direct hydrogen bond with the inhibitor. nih.gov The binding is further stabilized by water-mediated interactions with the protein backbone. The structural data also highlighted the role of an aspartate residue, Asp17, whose carboxylate group is positioned approximately 3.2 Å from the inhibitor, suggesting a key role in the catalytic mechanism that is effectively blocked by the compound. nih.gov This detailed structural blueprint provides a clear rationale for the observed affinity and offers a direct path for future structure-based drug design efforts.

Advanced Analytical Techniques for Enantiomeric Analysis

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Enrichment Determination

Chiral chromatography is the cornerstone for the separation of enantiomers. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose, utilizing a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to different retention times. csfarmacie.czeijppr.com

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for the enantioseparation of non-volatile compounds like benzamides. nih.govnih.gov The selection of the CSP is the most critical factor for a successful separation. Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including benzamides. nih.govnih.govphenomenex.com

For instance, the enantiomers of benzamide (B126) antipsychotics such as sulpiride (B1682569) and amisulpride (B195569) have been successfully resolved using an amylose-tris-(5-chloro-2-methylphenylcarbamate) CSP. nih.gov Similarly, immobilized chlorinated-type CSPs, like cellulose tris(3,5-dichlorophenylcarbamate), have shown outstanding enantioselectivity for 2-(benzylsulfinyl)benzamide derivatives. nih.gov The separation mechanism on these polysaccharide-based phases involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. windows.net The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), along with additives like diethylamine (B46881) (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, is crucial for optimizing resolution. nih.govct-k.com

Table 1: Exemplary HPLC Conditions for Chiral Separation of Benzamide Analogs

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |

| Benzamide Antipsychotics (e.g., Sulpiride) | Amylose-tris-(5-chloro-2-methylphenylcarbamate) | n-Hexane / Ethanol (with 0.1% DEA) | > 1.5 | nih.gov |

| 2-(Benzylsulfinyl)benzamide Derivatives | Cellulose tris(3,5-dichlorophenylcarbamate) | Varies (e.g., n-Hexane / Alcohol) | Baseline | nih.gov |

| Hydroxychloroquine | Chiralpak AD-H (Amylose derivative) | n-Hexane / Isopropanol (with 0.5% DEA) | 2.08 |

Gas Chromatography (GC)

Chiral GC is a high-resolution technique primarily suited for volatile and thermally stable compounds. nih.gov For non-volatile molecules like 4-chloro-n-(2-hydroxypropyl)benzamide, derivatization is often necessary to increase volatility and improve chromatographic performance. The separation is performed on capillary columns coated with a CSP. nih.gov Modified cyclodextrins are the most common chiral selectors used in GC, where enantioselectivity is achieved through inclusion complexation and differential interactions with the cyclodextrin (B1172386) rim. nih.gov

Capillary Electrophoresis for Chiral Separations

Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for chiral separations, offering advantages such as high peak efficiency, short analysis times, and low consumption of samples and reagents. wiley.comnih.gov In CE, enantiomeric resolution is typically achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, thus enabling their separation. nih.gov

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility and strong enantiorecognition capabilities for a broad range of compounds. mdpi.com For benzamide-type structures, charged CDs, such as sulfated cyclodextrins, are particularly effective. scielo.org.mx The choice of CD, its concentration, the pH of the BGE, and the applied voltage are critical parameters that must be optimized to achieve baseline separation. scielo.org.mxnih.gov For example, the chiral separation of benzodiazepines, which share structural motifs with benzamides, has been successfully achieved using various sulfated β-cyclodextrins. scielo.org.mx In some cases, a dual-selector system, combining two different CDs, can provide synergistic effects and improve resolution for challenging separations. nih.gov

Table 2: Exemplary CE Conditions for Chiral Separation of Related Compounds

| Analyte Class | Chiral Selector | Background Electrolyte (BGE) | Key Findings | Reference |

| Benzodiazepines | Sulfated β-Cyclodextrins (e.g., HSβCD) | Phosphate or borate (B1201080) buffer | Effective resolution achieved by optimizing CD type and concentration. | scielo.org.mx |

| Benzothiazole Amino Acid Derivatives | Dual CD system (e.g., β-CD + HP-β-CD) | 100 mmol/L Phosphate buffer (pH 3.5) | Dual system provided the best resolution of enantiomers. | nih.gov |

| Benzyltetrahydroisoquinoline Alkaloids | Anionic Cyclodextrins (e.g., Sulfated-γ-CD) | Phosphate buffer | Anionic CDs were most effective, achieving high resolution (Rs > 10). | mdpi.com |

Mass Spectrometry-Based Methods for Enantiomeric Quantification

Coupling chiral liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantitative analysis of enantiomers, especially in complex matrices like biological fluids. nih.govnih.gov This technique is invaluable for determining the enantiomeric excess (e.e.) and for pharmacokinetic studies. nih.govrsc.org

The LC part of the system performs the chiral separation using a suitable CSP, as described in section 7.1. The eluting enantiomers are then ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. nih.gov For quantitative analysis, the MS is usually operated in the Multiple Reaction Monitoring (MRM) mode, which offers excellent selectivity and low limits of quantification by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.net

A key challenge in developing chiral LC-MS methods is the potential incompatibility of mobile phase additives required for chiral separation with MS detection. osti.gov For example, non-volatile buffers must be replaced with volatile alternatives like ammonium (B1175870) formate (B1220265) or ammonium acetate. mdpi.com Despite these challenges, numerous validated LC-MS/MS methods have been developed for the enantioselective quantification of chiral drugs, demonstrating excellent accuracy, precision, and sensitivity. nih.govrsc.org

Development of Novel Chiral Stationary Phases and Selectors for Benzamide Resolution

The continuous search for new chiral selectors and the improvement of existing chiral stationary phases (CSPs) are driving forces in advancing enantioseparation science. eijppr.com The development is focused on creating CSPs with broader applicability, higher selectivity, and improved robustness. For benzamide derivatives, several classes of CSPs are particularly relevant.

Polysaccharide-Based CSPs: These are the most widely used CSPs, with selectors based on cellulose or amylose derivatives coated or immobilized on silica (B1680970) gel. phenomenex.comuvison.com The introduction of different substituents on the polysaccharide backbone, such as 3,5-dimethylphenylcarbamate (on Chiralpak AD-H) or 3-chloro-4-methylphenylcarbamate (on Lux Cellulose-2), allows for fine-tuning of the chiral recognition capabilities. uvison.comhplcmart.comphenomenex.com Halogenated selectors, in particular, can enhance enantioselectivity through increased dipole-dipole interactions. nih.govwindows.net

Macrocyclic Glycopeptide-Based CSPs: CSPs based on antibiotics like teicoplanin have proven to be highly effective for a wide range of chiral compounds, especially polar and hydrogen-bonding molecules like amino acids. nih.gov Given that (R)-4-chloro-n-(2-hydroxypropyl)benzamide contains both hydrogen bond donor (-OH, -NH) and acceptor (C=O) groups, teicoplanin-based CSPs represent a promising option for its resolution. The removal of sugar moieties from the native teicoplanin to form the teicoplanin aglycone (TAG) can lead to different and sometimes enhanced selectivity. nih.gov

Cyclodextrin-Based CSPs: While native cyclodextrins are more commonly used as mobile phase additives in LC or selectors in CE, derivatized cyclodextrins bonded to silica are effective CSPs. csfarmacie.czsigmaaldrich.com The derivatization of hydroxyl groups on the cyclodextrin rim, for instance with 4-chlorophenylcarbamate, creates additional interaction sites and can significantly improve enantioselectivity for certain analytes. rsc.org

The rational design of CSPs, aided by thermodynamic and molecular modeling studies, continues to yield novel phases with superior performance for the challenging task of resolving enantiomers like those of substituted benzamides. nih.gov

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Chiral Benzamide (B126) Analogues

Rational drug design, which relies on understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR), is fundamental to creating more effective and selective drugs. nih.gov For (R)-4-chloro-N-(2-hydroxypropyl)benzamide, future design efforts will focus on systematically modifying its structure to enhance desired therapeutic properties while minimizing off-target effects.

The process involves creating and testing a series of analogues where specific parts of the molecule are altered. Key areas for modification on the this compound scaffold include:

The Benzene (B151609) Ring: The chlorine atom at the 4-position is a critical feature. Future research could explore replacing it with other halogens (e.g., fluorine, bromine) or different electron-withdrawing or electron-donating groups to fine-tune the molecule's electronic properties and binding interactions.

The Amide Linker: The amide bond is a stable and common feature in many biologically active molecules. mdpi.com While generally conserved, subtle modifications could be explored to alter conformational flexibility and hydrogen bonding capacity.

The Chiral Side Chain: The (R)-2-hydroxypropyl group is crucial for stereospecific interactions with its biological target. The chirality of this group is vital, as different enantiomers can have vastly different biological activities. nih.gov Rational design would involve synthesizing analogues with alternative chiral side chains to probe the steric and functional requirements of the target's binding pocket. Introducing additional functional groups or altering the length and branching of this chain could lead to improved potency and selectivity. acs.org

By systematically exploring these modifications, researchers can build a detailed SAR profile, leading to the design of next-generation analogues with optimized efficacy and pharmacokinetic properties. nih.gov

Multi-Targeting Approaches Utilizing the Benzamide Scaffold

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. researchgate.net This complexity has driven a shift from the "one-molecule, one-target" paradigm to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. mdpi.comnih.gov This approach can lead to enhanced therapeutic efficacy and a lower likelihood of drug resistance.

The benzamide structure is considered a "privileged scaffold" because it can be adapted to bind to a wide variety of biological targets. nih.gov Researchers have successfully designed benzamide derivatives that act on multiple targets, for example, in the context of Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and β-site APP cleaving enzyme-1 (BACE1). mdpi.com Similarly, benzamide-hydroxypyridinone hybrids have been developed as multi-targeting agents with iron-chelating and MAO-B inhibitory properties. nih.gov

Future research could leverage the this compound scaffold as a starting point for creating MTDLs. This could be achieved by:

Pharmacophore Hybridization: Merging the benzamide core with other known pharmacophores that bind to different, but complementary, disease-related targets. nih.gov

Scaffold Optimization: Fine-tuning the substituents on the benzamide scaffold to enable interactions with multiple targets. For instance, derivatives could be designed to target both a primary protein and a secondary off-target that contributes to side effects, thereby creating a safer therapeutic agent.

This strategy holds significant promise for developing novel treatments for multifactorial diseases where a single-target approach has proven insufficient. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzamide Research and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and reducing costs. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, significantly enhancing the design and optimization of new drug candidates. researchgate.net

For benzamide research, AI and ML can be applied across the entire discovery pipeline:

Target Identification and Validation: AI can analyze multiomics and clinical data to identify and validate novel biological targets for which benzamide derivatives might be effective. nih.gov